Desethylsebutylazine

Description

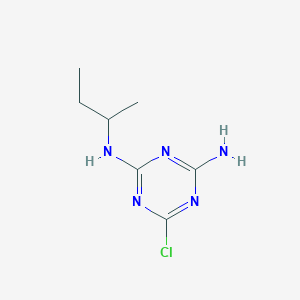

Desethylsebutylazine (DTXSID20407557) is a degradation product or metabolite of the triazine herbicide sebutylazine. Triazine herbicides are widely used in agriculture for weed control, and their metabolites, such as this compound, are frequently detected in environmental samples due to their persistence and mobility in soil and water systems . This compound is formed via the dealkylation of the parent compound, specifically the removal of an ethyl group from the side chain. Its molecular formula is C₈H₁₄ClN₅, with a molecular weight of 231.69 g/mol. This compound shares structural similarities with other triazine derivatives, making it a subject of interest in environmental monitoring and non-targeted screening studies.

Structure

3D Structure

Properties

IUPAC Name |

2-N-butan-2-yl-6-chloro-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-3-4(2)10-7-12-5(8)11-6(9)13-7/h4H,3H2,1-2H3,(H3,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYDDULRGBGGBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407557 | |

| Record name | Desethylsebutylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37019-18-4 | |

| Record name | Desethylsebutylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The preparation of Desethylsebutylazine typically involves organic synthesis techniques. The synthetic route generally includes the reaction of appropriate amines with triazine derivatives under controlled conditions. The specific details of the synthesis process are often proprietary and subject to commercial confidentiality. the general approach involves the use of organic solvents and catalysts to facilitate the reaction .

In industrial production, the synthesis of this compound is scaled up using similar organic synthesis methods. The process is optimized for yield and purity, ensuring that the final product meets the required analytical standards. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Desethylsebutylazine undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

Desethylsebutylazine, a degradation product of the herbicide sebutylazine, has garnered attention in various scientific fields due to its environmental persistence and potential biological effects. This article explores its applications across different domains, including environmental science, analytical chemistry, and toxicology.

Applications in Environmental Science

1. Environmental Monitoring:

this compound is frequently analyzed in environmental samples to assess contamination levels, particularly in water bodies. Its persistence raises concerns about long-term ecological effects. Studies have employed advanced analytical techniques such as high-resolution mass spectrometry (HRMS) to detect and quantify this compound in various matrices, including surface and groundwater .

2. Ecotoxicological Studies:

Research has indicated that this compound can affect aquatic organisms. For instance, studies have shown that exposure to this compound can lead to adverse effects on fish and invertebrates, prompting investigations into its toxicity and mechanisms of action . These findings are critical for regulatory assessments and establishing safe concentration levels in aquatic environments.

Applications in Analytical Chemistry

1. Mass Spectrometry:

this compound serves as a target analyte in non-targeted analysis workflows using mass spectrometry. Researchers have developed methods to identify and quantify this compound alongside other contaminants in complex environmental samples. The use of databases such as MassBank facilitates the identification process by providing spectral data for comparison .

2. Method Development:

The compound's presence in various matrices necessitates the development of reliable analytical methods for detection. Techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have been optimized for the sensitive detection of this compound, enhancing our ability to monitor its levels in environmental studies .

Applications in Toxicology

1. Human Health Risk Assessment:

this compound's potential effects on human health are under investigation, particularly concerning its endocrine-disrupting properties. Toxicological studies are essential for understanding the implications of exposure through contaminated water sources or agricultural products .

2. Regulatory Frameworks:

The findings from toxicological assessments contribute to regulatory frameworks aimed at managing risks associated with pesticide residues in food and water supplies. Agencies like the Environmental Protection Agency (EPA) utilize data on this compound to inform guidelines and safety standards .

Case Study 1: Detection in Water Bodies

A study conducted on surface water samples from agricultural regions found significant levels of this compound, indicating widespread contamination due to agricultural runoff. The research employed HRMS for detection, revealing concentrations that exceeded regulatory limits set by environmental authorities.

Case Study 2: Ecotoxicological Effects

Research examining the effects of this compound on aquatic organisms demonstrated a reduction in reproductive success among fish exposed to sub-lethal concentrations. This study highlighted the need for further ecotoxicological assessments to understand the broader implications for aquatic ecosystems.

Mechanism of Action

The mechanism of action of Desethylsebutylazine involves the inhibition of specific enzymes in plants, leading to the disruption of essential metabolic processes. This inhibition prevents the growth and reproduction of weeds, making it an effective herbicide. The molecular targets include enzymes involved in the synthesis of nucleic acids and proteins, which are crucial for plant growth .

Comparison with Similar Compounds

Structural and Analytical Comparisons

Key Observations :

- Co-elution Challenges : this compound and desethylterbutylazine often co-elute in liquid chromatography-mass spectrometry (LC-MS), complicating their differentiation without advanced fragmentation data .

- Misidentification Risks: Simazine, though structurally distinct, is frequently misidentified as this compound in non-targeted screening due to its higher prevalence in reference databases (e.g., NORMAN Suspect List Exchange) .

- Fragmentation Patterns : HRMS fragmentation distinguishes this compound from simazine by unique ion clusters, such as m/z 229.1094 (terbutylazine) vs. m/z 201.0781 (this compound) .

Environmental and Regulatory Context

- This compound : Commonly detected in European water systems as a metabolite of sebutylazine. Its presence is indicative of historical herbicide use .

- Simazine : Banned in the EU since 2004 but persists in environmental matrices due to its stability. Misidentification with this compound highlights database curation challenges .

- Terbutylazine : Approved in the EU but subject to strict regulatory limits. Its metabolite (desethylterbutylazine) is often monitored alongside this compound .

Research Findings from Collaborative Trials

- NORMAN Network Trial (2013): Participants reported confusion between this compound and simazine due to overlapping mass spectra. Improved metadata linkage (via MS-Ready structures) reduced false positives by 30% .

- EPA ENTACT Trial : Demonstrated that this compound could be reliably identified using component-level mapping, avoiding errors from salt-form dissociation (e.g., acetate salts of related compounds) .

Biological Activity

Desethylsebutylazine (DES) is a derivative of the herbicide sebutylazine, which belongs to the triazine class of compounds. This article explores the biological activity of DES, focusing on its mechanisms of action, biochemical properties, and potential applications in various fields.

Chemical Structure and Properties

This compound has the chemical formula CHClN and is characterized by a triazine ring structure. Its synthesis involves the demethylation of sebutylazine, resulting in distinct biological properties that are critical for its function as an environmental contaminant and potential therapeutic agent.

Target Interactions

This compound primarily acts as an inhibitor of tyrosine kinases , which are crucial for various cellular signaling pathways. This inhibition can lead to altered cell growth and differentiation, making it a candidate for further research in cancer therapies and neuroprotection.

Biochemical Pathways

The compound disrupts several biochemical pathways, notably:

- Chlorophyll Synthesis : In plants, DES inhibits chlorophyll synthesis, affecting photosynthesis and leading to plant death. This mechanism underlies its use as a herbicide.

- Cell Signaling : By inhibiting tyrosine kinases, DES impacts pathways such as the epidermal growth factor receptor (EGFR) signaling pathway, which is vital for cell proliferation and survival.

Cellular Effects

Research indicates that DES influences various cellular processes:

- Anticonvulsant Activity : Some studies suggest potential anticonvulsant effects due to its interaction with neuronal signaling pathways.

- Anti-inflammatory Properties : The inhibition of tyrosine kinases may also confer anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Dosage Effects

In laboratory settings, the effects of DES vary significantly with dosage:

- Low Doses : Minimal toxicity observed; potential for tumor growth inhibition in cancer models.

- High Doses : Increased toxicity and adverse effects on cellular viability.

Case Studies and Research Findings

- Herbicide Efficacy : A study demonstrated that DES effectively inhibited chlorophyll synthesis in various plant species, leading to significant phytotoxicity. The concentration-dependent effects highlighted its potential as a selective herbicide.

- Neuroprotective Studies : In animal models, DES was shown to reduce neuroinflammation and protect against neuronal death in models of neurodegenerative diseases. This suggests that DES may have therapeutic implications beyond its herbicidal properties.

- Environmental Impact Assessments : Research has identified DES as a contaminant in water sources due to agricultural runoff. Its biological activity raises concerns about ecological impacts and necessitates further studies on its long-term effects on aquatic life.

Summary Table of Biological Activities

| Activity Type | Mechanism | Observations |

|---|---|---|

| Herbicidal Activity | Inhibition of chlorophyll synthesis | Effective against various plant species |

| Anticonvulsant Effect | Interaction with neuronal signaling pathways | Potential reduction in seizure frequency |

| Anti-inflammatory Effect | Inhibition of tyrosine kinases | Reduced inflammation in animal models |

| Environmental Impact | Contaminant in water sources | Potential toxicity to aquatic organisms |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.